molecular formula C20H22ClN3O2S B2522560 3-(2-chlorobenzyl)-2-(isopropylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine CAS No. 860610-73-7

3-(2-chlorobenzyl)-2-(isopropylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine

Cat. No.: B2522560
CAS No.: 860610-73-7
M. Wt: 403.93
InChI Key: DOJIODRLDNFMEP-UHFFFAOYSA-N
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Description

  • Reagents: Methanol, acid catalyst (e.g., sulfuric acid)
  • Conditions: Reflux

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorobenzyl)-2-(isopropylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine typically involves multi-step organic reactions

  • Step 1: Synthesis of Quinazolinimine Core

    • Starting material: 2-aminobenzamide
    • Reagents: Formic acid, acetic anhydride
    • Conditions: Reflux at elevated temperatures

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorobenzyl)-2-(isopropylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine can undergo various chemical reactions, including:

  • Oxidation

    • Reagents: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide)
    • Conditions: Aqueous or organic solvents, mild heating
    • Major Products: Sulfoxides, sulfones
  • Reduction

    • Reagents: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)
    • Conditions: Anhydrous solvents, low temperatures
    • Major Products: Amines, alcohols
  • Substitution

    • Reagents: Nucleophiles (e.g., amines, thiols)
    • Conditions: Organic solvents, room temperature to mild heating
    • Major Products: Substituted quinazolinimines

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in organic solvents

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether

    Substitution: Amines or thiols in dichloromethane or ethanol

Scientific Research Applications

3-(2-chlorobenzyl)-2-(isopropylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-chlorobenzyl)-2-(isopropylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorobenzyl)-2-(methylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine
  • 3-(2-chlorobenzyl)-2-(ethylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine
  • 3-(2-chlorobenzyl)-2-(propylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine

Uniqueness

3-(2-chlorobenzyl)-2-(isopropylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine is unique due to the presence of the isopropylsulfanyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-propan-2-ylsulfanylquinazolin-4-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2S/c1-12(2)27-20-23-16-10-18(26-4)17(25-3)9-14(16)19(22)24(20)11-13-7-5-6-8-15(13)21/h5-10,12,22H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJIODRLDNFMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=CC(=C(C=C2C(=N)N1CC3=CC=CC=C3Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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